molecular formula C16H23N3O B14998097 N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]propanamide

N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]propanamide

Cat. No.: B14998097
M. Wt: 273.37 g/mol
InChI Key: VPIQZARKVQQMNT-UHFFFAOYSA-N
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Description

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE typically involves the reaction of 1-pentyl-1H-1,3-benzodiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE
  • N-(1H-1,3-BENZODIAZOL-2-YL)CARBAMATE
  • N-(1H-1,3-BENZODIAZOL-2-YL)THIOUREA

Uniqueness

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PROPANAMIDE stands out due to its unique pentyl group, which imparts distinct physicochemical properties and biological activities compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[(1-pentylbenzimidazol-2-yl)methyl]propanamide

InChI

InChI=1S/C16H23N3O/c1-3-5-8-11-19-14-10-7-6-9-13(14)18-15(19)12-17-16(20)4-2/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,17,20)

InChI Key

VPIQZARKVQQMNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CC

Origin of Product

United States

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